A Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid: Properties, Synthesis, and Application in Cephalosporin Chemistry
A Technical Guide to (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid: Properties, Synthesis, and Application in Cephalosporin Chemistry
Abstract: This technical guide provides an in-depth analysis of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid, a pivotal chemical intermediate in the synthesis of advanced cephalosporin antibiotics. Central to its function is its precise molecular weight of 187.18 g/mol and its specific (Z)-stereoisomeric configuration, which are critical for conferring broad-spectrum antibacterial activity and stability against β-lactamase enzymes.[1][2][3] This document details the compound's physicochemical properties, outlines common synthetic strategies with an emphasis on stereochemical control, and describes its mechanistic role in enhancing antibiotic efficacy. Furthermore, it presents standardized analytical workflows for quality control and a detailed experimental protocol for its application in pharmaceutical synthesis, serving as a comprehensive resource for researchers and professionals in drug development.
Introduction: The Strategic Importance of the Aminothiazole Moiety
The evolution of β-lactam antibiotics has been marked by a continuous search for novel side chains capable of overcoming bacterial resistance mechanisms. Among the most successful advancements has been the incorporation of the 2-aminothiazole ring, a key pharmacophore that defines third and fourth-generation cephalosporins. This heterocyclic system is instrumental in improving the drug's penetration across the complex outer membrane of Gram-negative bacteria.
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid represents a highly strategic side-chain precursor. When acylated onto the 7-amino position of the cephem nucleus, its unique structure accomplishes two critical functions:
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Enhanced Antibacterial Spectrum: The aminothiazole group expands the activity profile to include challenging Gram-negative pathogens.[4]
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β-Lactamase Stability: The (Z)-configured hydroxyimino group provides essential steric shielding for the vulnerable β-lactam ring, protecting it from hydrolysis by a wide range of β-lactamase enzymes, a primary driver of antibiotic resistance.[3][4]
This guide elucidates the core scientific principles and practical methodologies associated with this vital compound.
Core Physicochemical and Structural Properties
The identity and purity of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid are defined by its specific physicochemical properties. These parameters are fundamental for its use in GMP-compliant pharmaceutical manufacturing.
Molecular Structure
The precise spatial arrangement of the hydroxyimino group is critical. The (Z)-isomer (also referred to as the syn-isomer) is the biologically active form, essential for potent antibacterial efficacy.[4][5]
Caption: Simplified Synthetic Pathway.
Application in Pharmaceutical Synthesis: A Workflow
The primary application of this compound is as a key building block for semi-synthetic cephalosporins. [3][6]The process involves the acylation of a cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA) or 7-amino-3-deacetoxycephalosporanic acid (7-ADCA), with an activated form of the title compound.
The Logic of Activation: The carboxylic acid of the side chain is not sufficiently reactive to form an amide bond with the amine of the cephem nucleus directly. Therefore, it must first be "activated." This is typically achieved by converting it into a more reactive derivative, such as an acid chloride, often using reagents like thionyl chloride or phosphorus pentachloride in an inert solvent. [7]This activated intermediate is then reacted with the cephem nucleus under controlled, often cryogenic, conditions to prevent degradation of the sensitive β-lactam ring.
Caption: Workflow for Cephalosporin Synthesis.
Experimental Protocols
Protocol: Quality Control via HPLC-UV
Trustworthiness through Validation: This protocol provides a self-validating system to ensure the identity and purity of the title compound, specifically its isomeric purity.
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Standard Preparation: Accurately weigh ~10 mg of a certified reference standard of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid and dissolve in 10 mL of mobile phase diluent to create a 1 mg/mL stock. Prepare a working standard of 0.1 mg/mL by dilution.
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Sample Preparation: Prepare a sample solution at the same concentration (0.1 mg/mL) using the batch to be tested.
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Chromatographic Conditions:
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Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
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Mobile Phase: Isocratic mixture of 90% 20 mM Potassium Phosphate buffer (pH 3.0) and 10% Acetonitrile.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 273 nm. [8] * Injection Volume: 10 µL.
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Analysis:
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Inject the standard and sample solutions.
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The retention time of the major peak in the sample chromatogram must match that of the reference standard.
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Calculate purity by the area percentage method. The area of the main peak should be ≥95% of the total peak area.
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The (E)-isomer, if present, will typically elute at a different retention time, allowing for quantification of isomeric purity.
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Protocol: Synthesis of an Activated Side-Chain Intermediate
Expertise in Practice: This protocol describes the conversion of the title compound to its acid chloride hydrochloride, a common activated intermediate. [7]This step is critical, and the choice of a mild chlorinating agent and low temperature is deliberate to prevent side reactions and degradation.
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Inert Atmosphere: Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.
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Reagent Charging: Suspend 1.87 g (10 mmol) of (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetic acid in 20 mL of anhydrous dichloromethane (DCM).
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Cooling: Cool the suspension to -15 °C using an appropriate cooling bath. The low temperature is crucial to control the reaction's exotherm and maintain the stability of the Z-isomer. [7]4. Activation: Slowly add a solution of 1.31 g (11 mmol) of thionyl chloride and a catalytic amount (0.1 mL) of N,N-dimethylformamide (DMF) in 5 mL of DCM to the cooled suspension over 30 minutes, ensuring the internal temperature does not exceed -10 °C.
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Reaction: Stir the mixture at -15 °C for 2 hours. The formation of the pale-colored acid chloride hydrochloride salt is typically observed as a precipitate.
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Isolation: The resulting activated intermediate is often not isolated but used directly in the subsequent coupling reaction with the cephalosporin nucleus to maximize yield and stability.
Safety, Storage, and Handling
Proper handling is essential to maintain the integrity of this hygroscopic and sensitive compound.
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Storage: Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8 °C. [2]It is designated as hygroscopic and should be protected from moisture. [2]* Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood. Avoid generating dust.
Conclusion
(Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic acid is far more than a simple chemical reagent; it is a cornerstone of modern antibiotic design. Its precise molecular weight of 187.18 g/mol is complemented by a stereochemically defined structure that directly translates into enhanced stability and a broadened spectrum of activity in third-generation cephalosporins. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, is indispensable for professionals dedicated to the development of effective new therapies to combat bacterial infections.
References
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
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Pharmaffiliates. (Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetic Acid. [Link]
- Google Patents. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters.
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MySkinRecipes. (2R)-2-((Z)-2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetamido)2-((2RS,5RS)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo(3,4-d)(1,3)thiazin-2-yl)acetic acid. [Link]
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NeoMED. Cefazolin - Newborn use only. [Link]
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ResearchGate. Preparation of Z-2-(2-aminothiazol-4-yl)-2-methoxyimino acetyl chloride hydrochloride. [Link]
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PubMed. Synthesis and pharmacological evaluation of a new class of 2-(2-aminothiazol-4-yl)-2-hydrazonoacetamido cephalosporins. [Link]
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PubChem. (Z)-2-(2-Aminothiazol-4-yl)-2-((trityloxy)imino)acetic acid. [Link]
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(Note: An illustrative image of the chemical structure with protons labeled H-5, NH₂, N-OH, and COOH would be placed here.)
